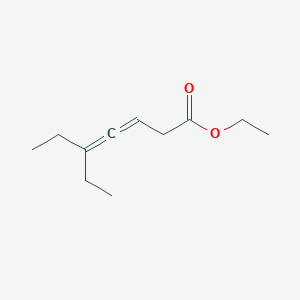
Cyano(phenyl)methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano(phenyl)methyl 2,2-dimethylpropanoate is an organic compound that features a cyano group, a phenyl group, and a 2,2-dimethylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl 2,2-dimethylpropanoate typically involves the reaction of cyano(phenyl)methanol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cyano(phenyl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Cyano(phenyl)methyl 2,2-dimethylpropanoic acid.
Reduction: Amino(phenyl)methyl 2,2-dimethylpropanoate.
Substitution: Nitro(phenyl)methyl 2,2-dimethylpropanoate or halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyano(phenyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyano(phenyl)methyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,2-dimethylpropanoate: Lacks the cyano and phenyl groups, making it less reactive in certain chemical reactions.
Cyano(phenyl)methanol: Contains a hydroxyl group instead of the ester moiety, affecting its reactivity and applications.
Phenylacetonitrile: Similar structure but lacks the ester moiety, influencing its chemical behavior and uses.
Uniqueness
Cyano(phenyl)methyl 2,2-dimethylpropanoate is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity and versatility in synthetic applications
Propiedades
Número CAS |
120345-61-1 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
[cyano(phenyl)methyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3 |
Clave InChI |
RAUSBWSWHWCVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)


![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)

